molecular formula C30H35ClF2N2OS B12760329 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine CAS No. 143760-16-1

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine

Cat. No.: B12760329
CAS No.: 143760-16-1
M. Wt: 545.1 g/mol
InChI Key: VJPMOOUZBXJLTM-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. The process may include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

    Introduction of the fluorophenyl groups: This step may involve the use of fluorobenzene derivatives and suitable coupling reactions.

    Attachment of the chlorophenylmethylthio group: This can be done through nucleophilic substitution reactions using chlorobenzyl halides and thiols.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can target the aromatic rings or other functional groups.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors in the body to exert its effects.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Known for its psychoactive properties.

    4-(4-Chlorophenyl)-4-hydroxypiperidine: Used in medicinal chemistry.

    Bis(4-fluorophenyl)methane: A simpler analog with different properties.

Uniqueness

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications.

Properties

CAS No.

143760-16-1

Molecular Formula

C30H35ClF2N2OS

Molecular Weight

545.1 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol

InChI

InChI=1S/C30H35ClF2N2OS/c31-26-9-3-23(4-10-26)21-37-22-29(36)20-35-18-16-34(17-19-35)15-1-2-30(24-5-11-27(32)12-6-24)25-7-13-28(33)14-8-25/h3-14,29-30,36H,1-2,15-22H2

InChI Key

VJPMOOUZBXJLTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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